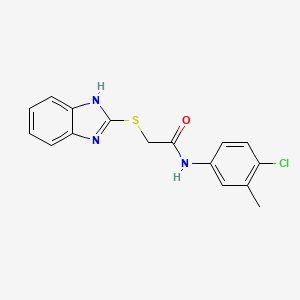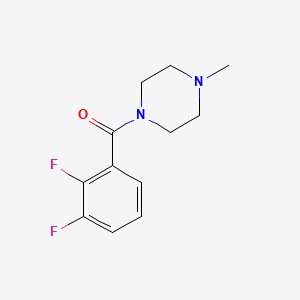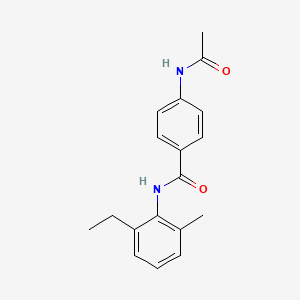![molecular formula C13H15ClN2O4 B5709942 5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)
5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid, commonly known as ACPC, is an amino acid derivative that has been extensively studied for its potential therapeutic applications. ACPC is synthesized from the amino acid phenylalanine and has been shown to have a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of ACPC is not fully understood. However, it is thought to act through the modulation of glutamate receptors in the brain. Glutamate is a neurotransmitter that is involved in a range of physiological processes including learning and memory. ACPC has been shown to enhance the activity of certain glutamate receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
ACPC has a range of biochemical and physiological effects. It has been shown to enhance cognitive function and improve memory in both animal models and human studies. ACPC has also been shown to have neuroprotective effects, protecting against neuronal damage and cell death. In addition, ACPC has been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.
实验室实验的优点和局限性
ACPC has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. ACPC has also been extensively studied, with a large body of research supporting its potential therapeutic applications. However, there are also limitations to using ACPC in lab experiments. Its mechanism of action is not fully understood, and there is still much to be learned about its potential therapeutic applications.
未来方向
There are several future directions for research on ACPC. One area of research is the potential use of ACPC as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of ACPC as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, there is ongoing research into the mechanisms of action of ACPC and its potential applications in other areas of medicine.
合成方法
ACPC can be synthesized through a multi-step process starting with the amino acid phenylalanine. The first step involves protecting the amino group of phenylalanine with a suitable protecting group such as the t-butoxycarbonyl group. The protected amino acid is then reacted with acetyl chloride to form the acetylated derivative. The resulting compound is then reacted with 4-chloroaniline to form the 4-chlorophenyl derivative. Finally, the protecting group is removed to yield ACPC.
科学研究应用
ACPC has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. ACPC has also been shown to have anti-inflammatory effects and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
5-(3-acetamido-4-chloroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-8(17)15-11-7-9(5-6-10(11)14)16-12(18)3-2-4-13(19)20/h5-7H,2-4H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCOJTGSZCGGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)CCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetamido-4-chloroanilino)-5-oxopentanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)

![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)